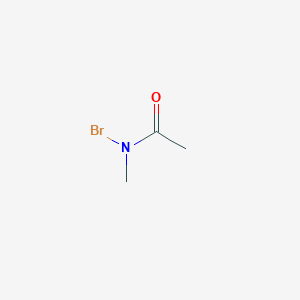

Acetamide, N-bromo-N-methyl-

Description

BenchChem offers high-quality Acetamide, N-bromo-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-bromo-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51094-87-2 |

|---|---|

Molecular Formula |

C3H6BrNO |

Molecular Weight |

151.99 g/mol |

IUPAC Name |

N-bromo-N-methylacetamide |

InChI |

InChI=1S/C3H6BrNO/c1-3(6)5(2)4/h1-2H3 |

InChI Key |

JKJLCVZYVSZYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Comparative Reactivity of N-Bromo-N-Methylacetamide (NBMA) and N-Bromoacetamide (NBA)

[1]

Executive Summary

While N-bromoacetamide (NBA) is a classic Wohl-Ziegler brominating agent and oxidant, its N-methylated analog, N-bromo-N-methylacetamide (NBMA) , represents a distinct class of reactivity.[1] The substitution of the protic N-H bond with an N-Methyl group fundamentally alters the reagent's mechanistic pathways.

The primary divergence lies in three areas:

-

Hofmann Rearrangement Capability: NBA is a key intermediate in the Hofmann degradation; NBMA is structurally incapable of this rearrangement, making it a "safe" brominating agent under basic conditions where isocyanate formation must be avoided.[2]

-

Radical Stability & Sterics: The N-methyl group in NBMA stabilizes the amidyl radical via hyperconjugation but introduces significant steric bulk, altering selectivity in radical addition reactions.[2]

-

Oxidation Mechanism: The lack of an acidic proton in NBMA shuts down specific oxidation pathways (e.g., alcohol oxidation) that rely on proton transfer or hypobromite ester elimination.[2]

Part 1: Structural & Electronic Fundamentals[1]

Chemical Identity & Confusion Warning

CRITICAL NOTE: Researchers often confuse N-bromo-N-methylacetamide (the subject of this guide) with 2-bromo-N-methylacetamide .[1][2] These are chemically distinct species with opposing reactivities.[1][2]

| Feature | N-bromo-N-methylacetamide (NBMA) | 2-bromo-N-methylacetamide |

| CAS Number | 51094-87-2 | 34680-81-4 |

| Structure | ||

| Reactivity Class | Oxidant / Radical Brominating Agent | Electrophile (Alkylating Agent) |

| Primary Use | Radical addition to olefins, Bromination | Cysteine alkylation, Peptidomimetics |

Physicochemical Comparison

| Property | N-Bromoacetamide (NBA) | N-Bromo-N-methylacetamide (NBMA) |

| Formula | ||

| Molecular Weight | 137.96 g/mol | 151.99 g/mol |

| Physical State | White Crystalline Solid | Liquid / Low-melting Solid |

| N-H Acidity ( | ~14-15 (Amide proton) | None (Aprotic) |

| Solubility | Soluble in water, alcohols, polar organics | Higher lipophilicity; Soluble in |

Part 2: Mechanistic Divergence[1]

The Hofmann Rearrangement Constraint

The most binary difference between the two reagents is their behavior under basic conditions.

-

NBA Pathway: In the presence of base, NBA is deprotonated to form the conjugate base (

). This species undergoes -

NBMA Pathway: NBMA lacks the N-H proton.[2] It cannot form the conjugate base required for the rearrangement. Under basic conditions, it is stable against rearrangement, though it may undergo simple hydrolysis.[2]

Figure 1: Mechanistic bifurcation showing the inability of NBMA to undergo the Hofmann rearrangement due to the lack of an acidic proton.

Radical Bromination & Addition

Both reagents serve as sources of bromine radicals (

-

NBA (Wohl-Ziegler): Similar to NBS, NBA generates low concentrations of

in situ.[1][2] The acetamidyl radical is relatively unstable and less sterically hindered.[2] -

NBMA (Radical Addition): The N-methyl amidyl radical (

) is more stable due to the inductive effect of the methyl group. However, it is also bulkier.[1][2]-

Application: NBMA is superior for photochemical additions to olefins .[1][2] The N-methyl group prevents competing hydrogen abstraction reactions that are possible with the N-H in NBA.

-

Selectivity: In radical chains, the N-methyl acetamidyl radical is less likely to abstract hydrogen from the solvent or substrate, leading to cleaner addition products (e.g., forming 2-bromo-N-methylacetamides).[1]

-

Oxidation of Alcohols

NBA is a documented oxidant for converting secondary alcohols to ketones in aqueous/alkaline media.[2] The mechanism typically involves the formation of a hypobromite intermediate (

-

NBMA Limitation: The oxidation efficiency of NBMA is significantly lower or non-existent for standard alcohol oxidations because the mechanism often requires the formation of an N-bromo anion or participation of the N-H in the transition state to facilitate HBr elimination.

Part 3: Experimental Protocols

Synthesis of N-Bromo-N-Methylacetamide (NBMA)

Since NBMA is not always commercially available (unlike NBA), it must be synthesized fresh.[1]

Reagents:

-

N-Methylacetamide (1.0 eq)[1]

-

Bromine (

) or tert-Butyl Hypobromite[1] -

Sodium Hydroxide (NaOH) or Pyridine (base)

-

Dichloromethane (DCM) or

[1]

Protocol (Hypobromite Method - Recommended for Purity):

-

Preparation: Dissolve N-methylacetamide (10 mmol) in anhydrous DCM (20 mL) in a foil-wrapped flask (light sensitive).

-

Addition: Cool to 0°C. Add tert-butyl hypobromite (11 mmol) dropwise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

-

Workup: Wash the organic layer with cold 5%

(2x) and water (2x).[2] -

Isolation: Dry over

, filter, and concentrate under reduced pressure at low temperature (<30°C) . -

Storage: NBMA is a liquid/oil that degrades with heat/light.[1][2] Store at -20°C.

Comparative Radical Addition to Cyclohexene

This protocol demonstrates the difference in side-products between NBA and NBMA.[1][2]

Step-by-Step Workflow:

-

Setup: Two reaction vessels.

-

Solvent:

(degassed). -

Initiation: Irradiate both vessels with a UV lamp (300 nm) or add AIBN (5 mol%) and reflux.

-

Observation:

-

Vessel A (NBA): Produces a mixture of 1,2-addition product and allylic bromination (3-bromocyclohexene).[1] Significant acetamide precipitation.[1][2]

-

Vessel B (NBMA): Favors the 1,2-addition product (1-bromo-2-(N-methylacetamido)cyclohexane).[1] The N-Me group suppresses H-abstraction (allylic bromination).[1][2]

-

Part 4: Selection Guide

| Application Scenario | Recommended Reagent | Rationale |

| Allylic Bromination | NBS (or NBA) | NBS is the gold standard.[1][2] NBA is a viable alternative if succinimide removal is difficult.[1][2] NBMA is too bulky.[1][2] |

| Hofmann Rearrangement | NBA | NBA is the active intermediate.[2][3] NBMA is inert.[1][2] |

| Alcohol Oxidation | NBA | Requires N-H proton for efficient hypobromite mechanism.[1][2] |

| Radical Addition to Alkenes | NBMA | Prevents side reactions; N-Me radical is more selective for addition over abstraction.[1][2] |

| Basic Conditions ( | NBMA | NBA will decompose/rearrange to isocyanate.[1][2] NBMA remains intact as a brominating source.[1][2] |

References

-

Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in alkaline solution. Source: Journal of the Chemical Society, Perkin Transactions 2

-

Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Source: Synthesis / Semantic Scholar [1][2]

-

On the Reaction of N-Bromoacetamide with Olefins. Source: Canadian Journal of Chemistry

-

Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Source: National Institutes of Health (PMC) [1]

-

2-Bromo-N-methylacetamide (Alpha-bromo variant distinction). Source: PubChem [1][2]

Technical Guide & Safety Data Sheet: Acetamide, N-bromo-N-methyl-

This guide serves as a comprehensive technical manual for N-Bromo-N-methylacetamide , a specialized brominating reagent.

Synonyms: N-Bromo-N-methylacetamide | NBMA | N-Methyl-N-bromoacetamide CAS Registry Number: 51094-87-2 (Note: Often confused with 2-Bromo-N-methylacetamide, CAS 34680-81-4)

Executive Summary & Critical Disambiguation

Warning: Identity Hazard Before proceeding, researchers must verify the chemical structure. There is a frequent commercial confusion between N-Bromo-N-methylacetamide (the target of this guide) and 2-Bromo-N-methylacetamide .

| Feature | N-Bromo-N-methylacetamide (Target) | 2-Bromo-N-methylacetamide (Common Imposter) |

| Structure | ||

| Reactive Bond | N–Br (Nitrogen-Bromine) | C–Br (Carbon-Bromine) |

| Reactivity Class | Oxidizer, Radical Brominating Agent | Alkylating Agent, Electrophile |

| Primary Hazard | Oxidizing solid, Corrosive, Light Sensitive | Skin/Eye Irritant, Lachrymator |

Scope of Guide: This document focuses on the N-Bromo variant (CAS 51094-87-2), a reactive N-haloamide analogue of N-Bromosuccinimide (NBS), used primarily for radical bromination and photochemical additions [1, 2].

Chemical Identity & Physicochemical Characterization[1][2][3][4]

Structural Logic & Reactivity

NBMA is characterized by a polarized Nitrogen-Bromine bond. The electron-withdrawing carbonyl group renders the bromine atom electropositive (

DOT Diagram 1: Structural Reactivity Logic

Caption: Divergent reactivity pathways of NBMA governed by solvent polarity and initiation method (light/heat).

Physical Properties (Derived from Analogues)

-

Appearance: White to pale yellow crystalline solid or oil (dependent on purity/temperature).

-

Solubility: Soluble in polar organic solvents (Acetonitrile,

, -

Stability: Thermally unstable. Decomposes upon prolonged exposure to light or moisture.

Hazard Assessment (GHS Classification)

Since a harmonized GHS profile is often absent for research-grade N-haloamides, the following classification is derived via Read-Across Methodology from N-Bromoacetamide (NBA) and N-Bromosuccinimide (NBS).

Core Hazards

-

Oxidizing Solids (Category 2): May intensify fire; oxidizer. The N-Br bond is high energy.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. Hydrolysis releases Hypobromous acid (HOBr).

-

Acute Toxicity (Oral): Harmful if swallowed (estimated LD50 < 2000 mg/kg based on NBA).

Mechanism of Toxicity

-

** oxidative Stress:** The N-Br moiety rapidly oxidizes thiols and proteins in biological tissue.

-

Hydrolysis: On contact with moisture (mucous membranes), NBMA releases HOBr (hypobromous acid) and N-methylacetamide. HOBr is a potent cytotoxic agent.

Handling, Storage, & Stability Protocols

Storage Thermodynamics

NBMA is kinetically stable at low temperatures but thermodynamically predisposed to decomposition.

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Oxygen can accelerate radical decomposition.

-

Light: Strictly light-protected (amber vials + foil wrap). UV light cleaves the N-Br bond [2].

Experimental Handling

-

Weighing: Do not use metal spatulas (corrosion risk). Use Teflon or glass-coated tools.

-

Solvents: Avoid ethers (THF, Diethyl ether) for long-term storage as N-bromo compounds can initiate peroxide formation or polymerize THF. Use

or

Emergency Response & Decontamination

DOT Diagram 2: Spill Response Workflow

Caption: Step-by-step containment and deactivation protocol for N-haloamide spills using reductive quenching.

Deactivation Chemistry

Never wipe up an oxidizer spill with paper towels (fire hazard).

-

Protocol: Cover the spill with a reducing agent solution (10% Sodium Thiosulfate or Sodium Bisulfite).

-

Observation: The yellow/orange color of the bromine species should fade to colorless, indicating reduction to bromide (

) and the inert amide.

Synthesis & Application Context

In-Situ Generation (Recommended)

Due to instability, NBMA is often generated in situ for immediate use.

-

Reagents: N-Methylacetamide + Bromine (

) + Base (KOH/NaOH) [1]. -

Reaction:

Application: Radical Bromination

NBMA serves as a specialized alternative to NBS when solubility differences are required or to influence the stereochemistry of addition reactions [2].

DOT Diagram 3: Experimental Setup for Radical Bromination

Caption: Standard workflow for radical bromination using NBMA, emphasizing anhydrous conditions and reductive quench.

References

-

Oliveto, E. P., & Gerold, C. (1951). N-Bromoacetamide .[1][2][3][4][5][6][7] Organic Syntheses, 31, 17. Link (Note: Describes the general N-bromoamide synthesis protocol adaptable for the N-methyl derivative).

-

Lessard, J., et al. (1977). The photochemical addition of N-haloamides to olefins . Canadian Journal of Chemistry, 55(6), 1015-1029. Link (Detailed synthesis and characterization of N-bromo-N-methylacetamide).

-

Wolfe, S., & Awang, D. V. C. (1971). On the Reaction of N-Bromoacetamide with Olefins . Canadian Journal of Chemistry, 49(9), 1384-1396. Link

-

BenchChem. (2025).[8] A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite . Link (Contextualizes N-haloamide reactivity).

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-N-methylacetamide | CAS 34680-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Protocol for synthesis of N-bromo-N-methylacetamide from N-methylacetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of N-bromoamides, specifically N-bromo-N-methylacetamide (NBMA), is a critical transformation for generating versatile synthetic intermediates used in radical-mediated C-H functionalizations, bromoesterifications, and photochemical additions[1][2].

Unlike aliphatic amines, which are highly nucleophilic and easily brominated by aqueous bromine, the nitrogen atom in N-methylacetamide (NMA) is significantly less nucleophilic due to resonance stabilization with the adjacent carbonyl group. Consequently, standard bromination protocols often fail or lead to unwanted aqueous hydrolysis. To overcome this thermodynamic barrier, highly electrophilic "Br+" sources—such as tert-butyl hypobromite (t-BuOBr) or in situ generated acetyl hypobromite (AcOBr)—must be employed in anhydrous organic solvents[1][3].

Furthermore, N-bromoamides are inherently photolabile. Exposure to ambient light triggers homolytic cleavage of the N-Br bond, generating nitrogen-centered radicals that can abstract hydrogen atoms from the solvent or substrate[2]. Therefore, all synthetic steps must be strictly conducted in the dark to suppress these radical-mediated background reactions and ensure high fidelity of the N-bromination process.

Reaction Pathway Visualization

Reaction pathways for the synthesis of N-bromo-N-methylacetamide via electrophilic bromination.

Materials and Reagent Specifications

Proper reagent selection is critical for yield and safety. Method B notably replaces highly toxic, ozone-depleting carbon tetrachloride (CCl₄) with benzotrifluoride (PhCF₃), offering a greener, regulatory-compliant alternative without sacrificing the solubility required for electrophilic bromination[3].

Table 1: Reagent Quantities and Safety Profiles

| Reagent | Role | MW ( g/mol ) | Equivalents | Safety / Handling Notes |

| N-Methylacetamide | Substrate | 73.09 | 1.00 | Hygroscopic; store sealed under inert gas. |

| tert-Butyl Hypobromite | Brominating Agent (Method A) | 153.02 | 1.05 | Light/heat-sensitive; handle cold in the dark. |

| Silver Acetate (AgOAc) | AcOBr Precursor (Method B) | 166.91 | 1.10 | Light-sensitive; dispose of as heavy metal waste. |

| Bromine (Br₂) | Bromine Source (Method B) | 159.80 | 1.05 | Highly corrosive and toxic; use strictly in a fume hood. |

| Benzotrifluoride (PhCF₃) | Solvent (Method B) | 146.11 | N/A | Greener alternative to CCl₄; highly volatile. |

Experimental Protocols

Method A: The tert-Butyl Hypobromite Route

This method is ideal for rapid synthesis when pre-synthesized t-BuOBr is available, offering clean conversion with volatile byproducts[1].

-

Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon. Wrap the entire flask in aluminum foil to strictly exclude ambient light.

-

Substrate Dissolution: Add N-methylacetamide (7.31 g, 100 mmol) to the flask and dissolve in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Reagent Addition: Using a foil-wrapped addition funnel, add tert-butyl hypobromite (16.0 g, 105 mmol) dropwise over 20 minutes. Causality note: Slow addition prevents thermal spikes that could trigger homolytic N-Br bond cleavage.

-

Incubation: Maintain the reaction at 0 °C with continuous stirring for 1.5 hours.

-

Workup: Remove the CH₂Cl₂ solvent and the tert-butanol byproduct under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 25 °C to prevent thermal degradation of the product.

Method B: The In Situ Acetyl Hypobromite Route

This method utilizes stable, off-the-shelf reagents and provides an excellent visual self-validation system during the reaction[3].

-

Precursor Activation: To a flame-dried, foil-wrapped 250 mL round-bottom flask, add silver acetate (18.36 g, 110 mmol) and 100 mL of anhydrous benzotrifluoride (PhCF₃).

-

In Situ Generation of AcOBr: Cool the suspension to 0 °C. Carefully add molecular bromine (5.38 mL, 105 mmol) dropwise via syringe. Stir for 15 minutes.

-

Self-Validating Step: The formation of a heavy, pale-yellow precipitate (AgBr) visually confirms the successful metathesis and generation of the highly active acetyl hypobromite[3].

-

-

Amide Addition: Add N-methylacetamide (7.31 g, 100 mmol) directly to the suspension.

-

Incubation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. The gradual fading of any residual red/brown bromine color indicates the successful transfer of the electrophilic bromine to the amide.

-

Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove the AgBr precipitate. Wash the Celite pad with an additional 20 mL of cold PhCF₃.

-

Workup: Concentrate the filtrate under reduced pressure (water bath < 25 °C) to yield the crude NBMA.

Product Isolation & Analytical Characterization

Following concentration, the crude N-bromo-N-methylacetamide typically presents as a pale yellow oil that may crystallize upon storage at -20 °C. It should be stored under an inert atmosphere in an amber vial at sub-zero temperatures to maintain integrity.

Table 2: Expected Analytical Profile of N-Bromo-N-methylacetamide

| Analytical Parameter | Expected Observation | Diagnostic Value |

| ¹H NMR (N-CH₃) | Singlet, ~3.2 ppm | Confirms loss of N-H coupling (no doublet); downfield shift confirms halogenation. |

| ¹H NMR (C-CH₃) | Singlet, ~2.2 ppm | Confirms the structural integrity of the acetyl group. |

| IR Spectroscopy | ~1670 cm⁻¹ (C=O stretch) | Absence of the broad N-H stretch (~3300 cm⁻¹) confirms complete N-substitution. |

| Visual Appearance | Pale yellow oil/solid | Disappearance of the dark Br₂ color indicates reaction completion. |

References

-

The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction. Source: Canadian Journal of Chemistry URL:[Link]

-

Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Source: Journal of the American Chemical Society URL:[Link]

Sources

Application Note: Precision Benzylic Bromination using N-Bromo-N-methylacetamide (NBMA)

Executive Summary

While N-Bromosuccinimide (NBS) remains the industry standard for Wohl-Ziegler radical bromination, it presents distinct downstream processing challenges—specifically the precipitation of succinimide and solubility limitations in non-chlorinated solvents.

This Application Note details the protocol for using N-Bromo-N-methylacetamide (NBMA) as a superior alternative for sensitive benzylic brominations. Unlike NBS, the byproduct of NBMA (N-methylacetamide) is highly water-soluble and possesses a low melting point, allowing for streamlined liquid-liquid extraction workups rather than filtration. This guide covers the in situ generation or synthesis of the reagent, the reaction kinetics, and a self-validating purification workflow.

Chemical Profile & Mechanistic Advantage[1][2]

Reagent Comparison

The choice of NBMA over NBS is dictated by atom economy and workup efficiency .

| Feature | N-Bromosuccinimide (NBS) | N-Bromo-N-methylacetamide (NBMA) |

| CAS | 128-08-5 | 34680-81-4 |

| Byproduct | Succinimide (Solid, water-soluble but often precipitates) | N-Methylacetamide (Liquid/Low MP, highly water-soluble) |

| Solubility | Poor in CCl4/Hexane; requires reflux to dissolve | Higher solubility in diverse organic solvents |

| Atom Economy | ~45% active Br mass | ~52% active Br mass (Higher efficiency) |

| Primary Utility | Standard benzylic/allylic bromination | Difficult substrates; simplified aqueous workup |

Mechanistic Pathway

The reaction follows a radical chain mechanism initiated by thermal decomposition or radical initiators (AIBN/Benzoyl Peroxide). NBMA serves as the reservoir for low-concentration molecular bromine (

Key Difference from NBA: The presence of the N-methyl group in NBMA prevents the formation of imidic acid tautomers (possible in N-bromoacetamide), ensuring the reaction proceeds exclusively via the amidyl radical, reducing side reactions.

Figure 1: Radical chain propagation cycle using NBMA. The reagent maintains a low steady-state concentration of Br2 via reaction with HBr.[2]

Experimental Protocols

Protocol A: Synthesis of N-Bromo-N-methylacetamide (NBMA)

Note: NBMA is not always commercially available in bulk with high purity. Fresh synthesis is recommended for critical applications.

Objective: Prepare high-purity NBMA from N-methylacetamide. Scale: 100 mmol.

Reagents:

-

N-Methylacetamide (7.3 g, 100 mmol)

-

Bromine (

) (16.0 g, 100 mmol) -

Sodium Hydroxide (50% aq. solution) or solid NaOH dissolved in minimal water.

-

Dichloromethane (DCM) or Chloroform.

Workflow:

-

Dissolution: Dissolve N-methylacetamide in DCM (50 mL) in a round-bottom flask cooled to 0°C.

-

Bromination: Add bromine dropwise over 20 minutes. The solution will turn deep red.

-

Neutralization: Add cold NaOH solution dropwise with vigorous stirring. Critical: Maintain temperature <5°C. The red color will fade to yellow/orange as the N-Br bond forms and HBr is neutralized.

-

Separation: Transfer to a separatory funnel. Collect the organic layer.

-

Workup: Wash the organic layer with ice-cold water (2 x 20 mL) to remove unreacted amide and salts. Dry over

.[3] -

Isolation: Evaporate solvent under reduced pressure (keep bath <30°C, NBMA is thermally sensitive).

-

Yield: Expect ~85-90% of a yellow/orange oil or low-melting solid. Store at -20°C.

Protocol B: Benzylic Bromination Workflow

Objective: Selective monobromination of a benzylic substrate.

Reagents:

-

Substrate (1.0 equiv)

-

NBMA (1.05 - 1.1 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Trifluorotoluene (Green alternative to

) or Acetonitrile (if solubility permits).

Step-by-Step Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Charging: Add Substrate and NBMA to the flask. Dissolve in Trifluorotoluene (0.5 M concentration).

-

Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (a radical scavenger).

-

Initiation: Add AIBN.

-

Reaction: Heat to 80°C (or appropriate reflux).

-

Visual Check: The reaction often starts as a suspension (if NBMA is solid) or clear solution. As the reaction proceeds, the active bromine color may fade, but unlike NBS, you will not see a floating white precipitate of succinimide.

-

-

Monitoring: Monitor by TLC or HPLC every hour. Look for the disappearance of the starting material.[4]

-

Quench & Workup (The NBMA Advantage):

-

Cool to room temperature.

-

Wash 1: Add water. Shake vigorously. The byproduct (N-methylacetamide) partitions into the aqueous phase.

-

Wash 2: Wash organic layer with saturated

(Sodium thiosulfate) to remove trace bromine. -

Wash 3: Brine wash.

-

-

Purification: Dry organic layer (

), filter, and concentrate.

Figure 2: Operational workflow for NBMA bromination emphasizing the simplified aqueous extraction step.

Optimization & Troubleshooting

Solvent Selection

While

- -Trifluorotoluene (PhCF3): Excellent substitute. High boiling point (102°C), radical-stable, and dissolves NBMA well.

-

Acetonitrile: Can be used for more polar substrates, though solvent participation (radical abstraction) is a minor risk.

-

Benzene/Chlorobenzene: Standard alternatives if PhCF3 is unavailable.

Stoichiometry Table

Use this guide to adjust equivalents based on substrate reactivity.

| Substrate Type | NBMA Equiv. | Initiator | Temp | Notes |

| Electron-Rich Toluene | 1.05 | AIBN (5 mol%) | 60-80°C | Fast reaction. Watch for di-bromination. |

| Electron-Deficient Toluene | 1.20 | BPO (10 mol%) | Reflux | Slower. Requires higher temp or stronger initiator. |

| Allylic Systems | 1.00 | Light (hv) | < 40°C | Keep temp low to prevent isomerization. |

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Cause: Initiator depletion or oxygen leakage.

-

Fix: Add another 0.05 eq of AIBN and re-sparge with nitrogen.

-

-

Problem: Di-bromination observed.

-

Cause: High local concentration of bromine or excess reagent.

-

Fix: Add NBMA solution dropwise (inverse addition) to the refluxing substrate solution to keep [NBMA] low.

-

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

- Foundational text on N-bromoamide reactivity and the Wohl-Ziegler reaction.

-

Offermann, D. A., et al. (2006). N-Bromo-N-methylacetamide.[5] Encyclopedia of Reagents for Organic Synthesis. Link

- Specific properties and synthesis d

- Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51.

- Beebe, T. R., et al. (2006). N-Bromosuccinimide (NBS) vs. N-Bromoacetamide. Journal of Organic Chemistry.

-

Ambeed / Sigma-Aldrich. (2025). 2-Bromo-N-methylacetamide Safety & Properties Data. Link

- Physical property verific

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 5. 34680-81-4 CAS MSDS (2-BROMO-N-METHYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Photochemical 1,2-Addition of N-Bromo-N-methylacetamide to Alkenes: Methodologies, Mechanistic Insights, and Yield Optimization

Executive Summary

The photochemical 1,2-addition of N-bromo-N-methylacetamide (NBMA) to alkenes is a highly specialized synthetic methodology used to generate 1,2-amino-bromo building blocks. These bifunctional intermediates are highly valued by drug development professionals for their utility in synthesizing aziridines, oxazolines, and complex diamine pharmacophores. This application note details the optimized experimental protocols, the underlying mechanistic causality, and critical troubleshooting strategies, with a specific focus on overcoming the unique steric challenges posed by N-methyl substitution[1].

Mechanistic Rationale & Causality (E-E-A-T)

The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the N–Br bond under ultraviolet (UV) irradiation[2]. This photodecomposition generates an electrophilic N-centered amidyl radical and a bromine radical. The amidyl radical subsequently attacks the alkene double bond to form a carbon-centered radical, which propagates the chain by abstracting a bromine atom from another molecule of NBMA[1].

The "R-Group" Challenge: Addition vs. Abstraction

A critical scientific insight dictates the success of this specific reaction: the fierce competition between 1,2-addition and hydrogen abstraction [3]. The presence of the N-methyl group (R = CH3) on the amide introduces significant steric hindrance compared to unsubstituted N-H amides[1]. This steric bulk severely retards the rate of 1,2-addition to the alkene.

Consequently, the competing hydrogen abstraction pathway—where the amidyl radical abstracts an allylic hydrogen from the alkene or a hydrogen from the solvent to yield the parent N-methylacetamide—often dominates at room temperature[1],[4].

To override this causality and favor the 1,2-addition pathway, two primary adjustments must be engineered into the protocol:

-

Cryogenic Temperature Control : Lowering the reaction temperature to -70°C suppresses the hydrogen abstraction process (which possesses a higher activation energy than the addition step), thereby significantly improving the yield of the 1,2-adduct[1].

-

Strategic Substrate Selection : Utilizing alkenes lacking weak, highly reactive allylic C-H bonds minimizes the availability of abstractable hydrogens[1]. Furthermore, conjugated dienes and styrenes must be avoided, as they strongly absorb UV light in the 254–300 nm range, effectively quenching the photodecomposition of the N-haloamide[2].

Figure 1: Competing photochemical pathways of the N-methyl amidyl radical.

Experimental Design & Parameter Optimization

To ensure a self-validating system, researchers must tightly control the reaction environment. The table below summarizes the causality behind key parameter choices.

| Parameter | Sub-Optimal Condition | Optimized Condition | Scientific Rationale |

| Temperature | 15°C to 25°C | -70°C | High temperatures favor H-abstraction. Cryogenic conditions (>90% selectivity for addition) suppress the higher-activation-energy abstraction pathway[1]. |

| Solvent | Carbon Tetrachloride | Methylene Chloride (CH2Cl2) | CH2Cl2 provides excellent solubility at -70°C and is less prone to side reactions during in situ reagent preparation[2]. |

| Wavelength | 254 nm (Quartz) | 300 nm (Pyrex) | 300 nm effectively cleaves the N-Br bond while minimizing unwanted background photochemistry or substrate degradation[2]. |

| Alkene Type | Styrenes / Dienes | Aliphatic Alkenes | Conjugated systems act as internal light filters, absorbing UV energy and inhibiting N-haloamide decomposition[2]. |

Detailed Experimental Protocol

Phase 1: In Situ Preparation of N-Bromo-N-methylacetamide

NBMA is highly reactive and prone to degradation; therefore, it is best prepared directly within the photochemical cell[2].

-

Equip a Pyrex photochemical cell with a magnetic stir bar and purge the system thoroughly with an inert gas (N2 or Argon).

-

Add dry methylene chloride (CH2Cl2) as the reaction solvent[2].

-

Introduce equimolar amounts of N-methylacetamide and tert-butyl hypobromite (t-BuOBr)[2].

-

Stir the mixture at 0°C to 15°C in the dark for 15–30 minutes to ensure complete N-bromination[2],[4].

Phase 2: Photochemical Setup and Irradiation

-

Introduce the target alkene (typically 1.5 to 2.0 equivalents relative to the in situ generated NBMA) into the Pyrex cell.

-

Place the cell into a specialized cooling apparatus capable of maintaining -70°C (e.g., a vacuum-jacketed dry ice/acetone bath adapted for photoreactors)[1].

-

Insert the entire setup into a Rayonet RPR-100 photochemical reactor equipped with 300 nm UV lamps[2].

-

Irradiate the mixture at -70°C[1]. Monitor the reaction progress periodically by spotting the mixture on starch-iodide paper; the reaction is complete when the test is negative, indicating the total consumption of the active N-bromo species[4].

Phase 3: Quench, Workup, and Isolation

-

Once the starch-iodide test is negative[4], turn off the UV lamps and allow the reaction mixture to slowly warm to room temperature.

-

Quench the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any trace oxidants.

-

Extract the aqueous layer with additional CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude 1,2-amino-bromo adduct via silica gel column chromatography or preparative layer chromatography (PLC)[4].

Figure 2: Step-by-step workflow for the photochemical addition of NBMA to alkenes.

Troubleshooting Guide

-

Symptom: Unusually high recovery of the parent amide (N-methylacetamide) and low 1,2-adduct yield.

-

Causality: The hydrogen abstraction pathway is dominating the reaction due to the steric bulk of the N-methyl group[1].

-

Solution: Ensure the cooling apparatus is strictly maintaining -70°C throughout the irradiation period[1]. Verify that the chosen alkene does not possess highly activated allylic hydrogens.

-

-

Symptom: The reaction stalls, and the starch-iodide test remains positive after prolonged irradiation.

-

Causality: The alkene substrate (e.g., a conjugated diene or styrene derivative) is absorbing the 300 nm UV light, preventing the photodecomposition of the N-bromoamide[2].

-

Solution: This methodology is incompatible with strongly UV-absorbing alkenes. Switch to an aliphatic alkene or explore alternative radical initiation methods (e.g., thermal initiation or chemical promoters).

-

References

-

Lessard, J., Mondon, M., & Touchard, D. (1981). The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction. Canadian Journal of Chemistry, 59(2), 431-450.[Link]

Sources

Application Note: N-Bromo-N-methylacetamide (NBMA) as a Next-Generation Alternative to NBS in Radical Bromination

Executive Summary & Strategic Rationale

For decades, N-Bromosuccinimide (NBS) has served as the gold standard for Wohl-Ziegler allylic and benzylic brominations. However, the industrial and late-stage academic scale-up of NBS reactions is frequently bottlenecked by two factors: the necessity of toxic, halogenated solvents (e.g., carbon tetrachloride, chlorobenzene) to drive phase separation, and the notoriously difficult removal of the succinimide byproduct.

N-Bromo-N-methylacetamide (NBMA) emerges as a highly efficient, atom-economical alternative. By producing N-methylacetamide (NMA)—a highly water-soluble, polar byproduct—NBMA allows radical brominations to be conducted in greener solvents like ethyl acetate[1]. This guide details the mechanistic causality, comparative advantages, and self-validating protocols for integrating NBMA into your synthetic workflows.

Mechanistic Insights: The Goldfinger Paradigm

To understand why NBMA is a superior choice for specific scale-up applications, one must examine the causality of the reaction mechanism. Neither NBS nor NBMA directly abstracts hydrogen atoms. Instead, both operate via the Goldfinger Mechanism .

In this pathway, the N-bromo amide acts as an ionic reservoir, reacting with trace HBr to generate molecular bromine (

-

Selectivity: By keeping the

concentration near zero, the system suppresses competing electrophilic aromatic substitution or alkene addition. -

Propagation: The actual chain carrier is the bromine radical (

), which abstracts a hydrogen from the substrate (e.g., a benzylic methyl group). The resulting carbon radical then reacts with the trace

NBMA performs identically to NBS in this reservoir role but offers a distinct thermodynamic advantage during byproduct partitioning.

Caption: Goldfinger mechanism for NBMA radical bromination, maintaining low Br2 concentration.

Causality in Solvent Selection & Phase-Appropriate Workup

The choice of solvent in radical bromination is dictated by the solubility profile of the byproduct.

-

The NBS Problem: Succinimide is insoluble in

(allowing it to float and be filtered) but moderately soluble in greener solvents like ethyl acetate or acetonitrile. This causes incomplete precipitation, leading to emulsions during aqueous workup and contaminated products. -

The NBMA Solution: N-methylacetamide (NMA) is highly polar and completely water-miscible. This allows the reaction to be run in environmentally benign carboxylic acid esters (e.g., ethyl acetate)[1]. Upon completion, a simple aqueous wash quantitatively extracts the NMA into the aqueous phase, leaving the pure brominated product in the organic layer.

Comparative Data Summary

| Parameter | N-Bromosuccinimide (NBS) | N-Bromo-N-methylacetamide (NBMA) |

| Active Bromine Content | ~45.0% | ~52.6% |

| Byproduct Generated | Succinimide | N-Methylacetamide (NMA) |

| Byproduct Removal | Filtration (often incomplete) | Simple aqueous wash (highly water-soluble) |

| Solvent Compatibility | Ethyl Acetate, Methyl Acetate (Green)[1] | |

| Atom Economy (MW) | Lower (178.0 g/mol ) | Higher (151.99 g/mol ) |

Experimental Workflows & Phase Separation

Caption: Workflow for NBMA bromination in ethyl acetate with aqueous byproduct removal.

Self-Validating Experimental Protocols

Protocol A: Preparation of N-Bromo-N-methylacetamide (NBMA)

NBMA can be synthesized efficiently via the action of a hypobromite source on N-methylacetamide.[2]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask shielded from light (using aluminum foil), dissolve 100 mmol of N-methylacetamide in 50 mL of anhydrous dichloromethane (

). -

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Addition: Dropwise, add 105 mmol of tert-butyl hypobromite over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the mixture in the dark for 1 hour at 0 °C.

-

Isolation: Remove the solvent under reduced pressure on a rotary evaporator. Crucial: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the N-Br bond.

-

Storage: Store the resulting pale-yellow liquid/solid at -20 °C under an argon atmosphere.

Self-Validation Checkpoint (Reagent Integrity): Iodometric Titration: Weigh exactly 100 mg of the synthesized NBMA. Dissolve in 10 mL of a 1:1 acetic acid/chloroform mixture. Add 1 g of potassium iodide (KI). The solution will turn dark brown (

release). Titrate with standardized 0.1 M sodium thiosulfate () until colorless. The theoretical active bromine content should validate at ~52.6%. Do not proceed to Protocol B if the active bromine is below 48%.

Protocol B: Benzylic Bromination of 4-Methylbiphenyl

This protocol demonstrates the synthesis of 4-(bromomethyl)biphenyl, a common intermediate for Sartan-class APIs, utilizing green solvents.[1]

Step-by-Step Methodology:

-

Setup: Charge a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet with 4-methylbiphenyl (50 mmol, 1.0 eq) and 100 mL of ethyl acetate.

-

Reagent Addition: Add NBMA (55 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (2.5 mmol, 0.05 eq) to the solution.

-

Initiation: Heat the reaction mixture to reflux (approx. 77 °C). The application of heat triggers the homolytic cleavage of AIBN, initiating the radical chain.

-

Propagation: Maintain reflux for 2 to 4 hours.

-

Cooling & Workup: Once validated (see checkpoint below), cool the mixture to room temperature. Transfer to a separatory funnel.

-

Extraction: Wash the organic layer with deionized water (3 × 50 mL). Causality: The N-methylacetamide byproduct partitions entirely into the aqueous phase due to its high polarity, leaving no solid residue in the organic layer.

-

Drying: Wash the organic phase with 50 mL of saturated brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Crystallize the crude product from heptane to yield pure 4-(bromomethyl)biphenyl.

Self-Validation Checkpoint (Reaction Completion): Starch-Iodide IPC: At the 2-hour mark, withdraw a 10 µL aliquot of the reaction mixture and spot it onto wetted starch-iodide paper. A blue/black spot indicates the presence of unreacted active bromine (NBMA). The reaction is only validated as complete when the starch-iodide test returns negative (no color change). Continuing reflux after a negative test will not increase yield and may promote thermal degradation.

References

- Source: cdnsciencepub.

- Title: US20020095042A1 - Process for brominating the side chain of 4-methylbiphenyl derivatives substituted in the 2' position Source: Google Patents URL

Sources

Preparation of N-bromo-N-methylacetamide using bromine and sodium hydroxide

An Application Note for the Synthesis of N-bromo-N-methylacetamide

Topic: Preparation of N-bromo-N-methylacetamide using Bromine and Sodium Hydroxide Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of N-bromo-N-methylacetamide, a valuable brominating agent for various organic transformations. N-bromoamides, such as N-bromoacetamide (NBA) and the widely used N-bromosuccinimide (NBS), are versatile reagents that serve as stable and manageable sources of electrophilic bromine, offering significant advantages in handling, safety, and selectivity over liquid bromine.[1][2] This protocol details a robust and accessible method for the preparation of N-bromo-N-methylacetamide from N-methylacetamide, elemental bromine, and sodium hydroxide. The application note encompasses a thorough examination of the reaction mechanism, a detailed step-by-step experimental procedure, critical safety precautions, methods for product purification and characterization, and a troubleshooting guide.

Scientific Principles and Reaction Mechanism

The synthesis of N-bromo-N-methylacetamide is an N-bromination reaction of a secondary amide. The reaction proceeds via an ionic mechanism where the amide is first deprotonated by a strong base, followed by an electrophilic attack on molecular bromine.

Causality of Reagent Roles:

-

N-methylacetamide: The starting material and substrate for bromination. It is a commercially available solid that is soluble in water and various organic solvents.[3]

-

Sodium Hydroxide (NaOH): A strong base crucial for the deprotonation of the N-H bond of N-methylacetamide. The nitrogen in an amide is not strongly basic and its proton is only weakly acidic. A strong base is required to generate a significant concentration of the corresponding conjugate base, the amidate anion. This anion is a much stronger nucleophile than the neutral amide.

-

Bromine (Br₂): The source of electrophilic bromine. Although a non-polar molecule, the Br-Br bond can be polarized upon interaction with a nucleophile. The amidate anion attacks one of the bromine atoms, displacing a bromide ion (Br⁻) and forming the N-Br bond.

The overall reaction is as follows:

CH₃CONHCH₃ + Br₂ + NaOH → CH₃CON(Br)CH₃ + NaBr + H₂O

The nitrogen atom in the resulting N-bromo-N-methylacetamide is adjacent to an electron-withdrawing carbonyl group. This polarizes the N-Br bond, making the bromine atom electron-deficient and thus a source of electrophilic bromine for subsequent reactions.[4] This is the fundamental principle that makes N-bromoamides effective brominating agents.[2][4]

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| N-Methylacetamide | C₃H₇NO | 73.09 | >99% |

| Bromine | Br₂ | 159.81 | >99.5% |

| Sodium Hydroxide | NaOH | 40.00 | >97% (pellets) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Deionized Water | H₂O | 18.02 | - |

| Ice | - | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Thermometer (-20°C to 100°C)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Fume hood

Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood.[5][6] A thorough risk assessment should be conducted before commencing any work.[7]

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely dangerous if inhaled.[1] Always handle liquid bromine with extreme care, using appropriate gloves (e.g., butyl rubber or Viton), safety goggles, and a face shield.[8] Have a sodium thiosulfate solution available for quenching spills.

-

Sodium Hydroxide (NaOH): A corrosive strong base that can cause severe skin and eye burns.[8] Wear gloves and safety goggles when handling.

-

N-bromo-N-methylacetamide (Product): N-bromoamides are classified as irritants and may be toxic.[5][8] They can cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.[5][10]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves throughout the procedure.[6][11]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of N-bromoacetamide.[7]

Preparation of Solutions

-

Sodium Hydroxide Solution (2.5 M): In a 250 mL beaker, carefully dissolve 10.0 g (0.25 mol) of NaOH pellets in 100 mL of cold deionized water. The dissolution is highly exothermic; use an ice bath to control the temperature. Allow the solution to cool to room temperature before use.

Reaction Workflow

Step-by-Step Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.

-

Dissolution: Add 7.31 g (0.10 mol) of N-methylacetamide to the flask. Add 50 mL of deionized water and stir until the solid has completely dissolved. Cool the solution to between 0°C and 5°C.

-

Bromine Addition: In the fume hood, carefully measure 5.1 mL (16.0 g, 0.10 mol) of liquid bromine and place it in the dropping funnel. Add the bromine dropwise to the stirred N-methylacetamide solution over 20-30 minutes. Maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition. The solution will turn a deep orange-red.

-

Basification: Once bromine addition is complete, add the prepared 2.5 M NaOH solution (approx. 40 mL, 0.10 mol) to the dropping funnel. Add the NaOH solution dropwise to the reaction mixture. This step is exothermic; control the rate of addition carefully to ensure the internal temperature does not rise above 10°C. Continue adding the base until the deep orange-red color fades to a persistent pale yellow.

-

Reaction: Allow the mixture to stir in the ice bath for an additional 1-2 hours after the base addition is complete.

-

Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The product is expected to be in the organic layer.

-

Drying: Combine the organic extracts in an Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.

-

Concentration: Filter the dried solution by gravity to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at low temperature (<30°C) to yield the crude product, which may be a low-melting solid or a pale yellow oil.

Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of cold dichloromethane. Slowly add hexane with swirling until the solution becomes cloudy. If necessary, warm the solution slightly to redissolve the precipitate and then allow it to cool slowly, first to room temperature and then in an ice bath, to promote crystallization.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain the final product, N-bromo-N-methylacetamide. Store the product in a cool, dark, and dry place, as N-bromoamides can degrade over time.[4]

Quantitative Data and Characterization

Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Equivalents |

| N-Methylacetamide | 73.09 | 0.10 | 7.31 g | 1.0 |

| Bromine | 159.81 | 0.10 | 16.0 g (5.1 mL) | 1.0 |

| Sodium Hydroxide | 40.00 | 0.10 | 4.0 g (in 40 mL) | 1.0 |

-

Expected Yield: Based on analogous preparations, yields can range from 40-60%.[7] For a 0.10 mol scale, a theoretical yield is 15.2 g. A 50% yield would be 7.6 g.

Product Characterization and Validation

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

-

NMR Spectroscopy:

-

Purity by Titration: The purity of N-bromoamides can be quantitatively determined by iodometric titration. Dissolve a known mass of the product in water, add excess potassium iodide (KI), and acidify the solution. The N-bromoamide will oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.[7]

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution |

| Low Yield | - Incomplete reaction. - Product loss during workup/extraction. - Temperature too high, leading to side reactions or product decomposition. | - Ensure dropwise addition of reagents and maintain low temperatures (0-5°C). - Perform extractions carefully and ensure complete phase separation. - Increase reaction time if necessary. |

| Product is an oil or fails to crystallize | - Presence of impurities. - Possible formation of N,N-dibromoacetamide.[7] | - Ensure the correct 1:1 stoichiometry of bromine. - Attempt purification via column chromatography on silica gel using a hexane/ethyl acetate solvent system. |

| Reaction mixture remains dark red/brown after base addition | - Insufficient base was added. - Bromine was added in excess. | - Add more NaOH solution dropwise until the color lightens to pale yellow. - Ensure accurate measurement of bromine. |

Reaction Scheme Visualization

References

-

Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available at: [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Chemia. (2022). A brominating agent that facilitates addition reactions with alkenes, overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10). Available at: [Link]

-

S. Wolfe & D. V. C. Awang. (1971). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Canadian Journal of Chemistry, 49(8), 1384-1393. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

Organic Chemistry Portal. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Available at: [Link]

-

Scilit. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]

-

ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]

-

Wikipedia. (n.d.). N-Methylacetamide. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-N-methylacetamide. Available at: [Link]

-

LookChem. (2024). Application of N-bromosuccinimide. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 4. A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10):Discussion series on bromination/iodination reactions 10 – Chemia [chemia.manac-inc.co.jp]

- 5. echemi.com [echemi.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. 2-Bromo-N-methylacetamide | C3H6BrNO | CID 15490745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. combi-blocks.com [combi-blocks.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. rsc.org [rsc.org]

- 13. N-BROMOACETAMIDE(79-15-2) 13C NMR [m.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: N-Bromo-N-Methylacetamide (NBMA) Stability & Storage

Current Status: Operational Document ID: TS-NBMA-2024-05 Applicable Compound: N-Bromo-N-methylacetamide (CAS: 593-88-4) Warning: Do not confuse with 2-Bromo-N-methylacetamide (an alkylating agent). This guide specifically addresses the N-bromo oxidant/brominating agent.

Core Storage Directive (The "Gold Standard")

To prevent the degradation of N-bromo-N-methylacetamide (NBMA), you must mitigate three primary thermodynamic drivers: Homolytic N-Br cleavage (Photolysis) , Hydrolysis , and Thermal Disproportionation .

Optimal Storage Conditions

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of thermal rearrangement and radical propagation. At RT, the N-Br bond is labile. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Oxygen can propagate radical chains; moisture drives hydrolysis. |

| Container | Amber Glass / Foil | Blocks UV/Visible light (specifically <500nm) which catalyzes the homolytic fission of the N-Br bond. |

| Desiccation | Required | Prevents formation of Hypobromous acid (HOBr) and reversion to N-methylacetamide. |

Decomposition Mechanisms: The "Why"

Understanding how NBMA degrades allows you to diagnose issues visually.

Pathway Analysis

NBMA decomposes via two distinct pathways depending on the environmental trigger.

-

Radical Pathway (Light/Heat): The N-Br bond breaks, releasing bromine radicals. These recombine to form molecular bromine (

), causing the characteristic orange/brown discoloration. -

Ionic Pathway (Moisture): Water attacks the carbonyl or nitrogen, leading to hydrolysis.

Figure 1: Primary decomposition pathways. The Radical pathway leads to color change; the Ionic pathway leads to silent loss of potency.

Troubleshooting & FAQs

Q1: My NBMA has turned from white to pale yellow. Is it still usable?

Diagnosis: The yellow color indicates the presence of trace molecular bromine (

-

Action: If the color is pale yellow , the reagent is likely 95%+ active. You can wash the solid with cold anhydrous pentane or hexane (if solid) to remove surface bromine.

-

Critical Failure: If the solid is orange or brown or sticky, significant decomposition has occurred. Discard or recrystallize immediately.

Q2: The compound smells like vinegar or amine. What happened?

Diagnosis: This indicates Hydrolysis . Moisture has entered the container, converting NBMA back into N-methylacetamide and releasing HOBr (which may smell bleach-like) or degrading further.

-

Action: Perform an Iodometric Titration (see Section 4) to determine active bromine content.[1] If <90%, purification is required.

Q3: Can I store NBMA in solution?

Answer: Generally, No .

-

Reasoning: In polar solvents (like THF or DMF), the N-Br bond is more polarized and susceptible to nucleophilic attack. In chlorinated solvents (

), radical chains can propagate faster. -

Recommendation: Always store as a dry solid. If solution storage is unavoidable, use anhydrous

at -80°C for no more than 24 hours.

Validation Protocol: Iodometric Titration

Do not rely on visual inspection alone. Use this self-validating protocol to quantify the "Active Bromine" content.

Principle: NBMA oxidizes Iodide (

Reagents Required[1][3][4][5][6][7][8]

-

Glacial Acetic Acid

-

Potassium Iodide (KI) (Solid or 10% solution)

-

0.1 N Sodium Thiosulfate (

) standard solution[1][2][3][5]

Step-by-Step Procedure

-

Weighing: Accurately weigh ~200 mg of the NBMA sample into a 250 mL Erlenmeyer flask.

-

Solubilization: Dissolve in 10 mL of Glacial Acetic Acid. (Ensures protonation and prevents hydrolysis before reaction).

-

Iodide Addition: Add 10 mL of 10% KI solution (or 1g solid KI) and 50 mL distilled water.

-

Observation: Solution should turn dark brown immediately (liberation of

).

-

-

Titration: Titrate with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.

-

Endpoint: Add 1 mL Starch Indicator (solution turns blue/black).[1] Continue titrating dropwise until the solution becomes colorless .

Calculation

- = Volume of Thiosulfate (mL)

- = Normality of Thiosulfate (usually 0.1)[1][3][5]

- = Molecular Weight of NBMA (151.99 g/mol )

- = Weight of sample (g)

Decision Tree: Reagent Viability

Figure 2: Workflow for determining if stored NBMA is suitable for sensitive experiments.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for N-bromoamide preparation and iodometric titration protocols).

-

Organic Syntheses. (1951).[5] N-Bromoacetamide.[6][7][8][9] Org. Synth. 1951, 31,[5] 17. (Foundational text on the stability and handling of the N-bromoacetamide class).

-

Beebe, T. R., et al. (1981). The Reaction of N-Bromoacetamide with Olefins. Journal of Organic Chemistry. (Discusses the radical vs ionic decomposition mechanisms).

-

Fisher Scientific. (2024). Safety Data Sheet: N-Bromoacetamide. (Provides specific hazard and storage data for the class).

Sources

- 1. envirotech.com [envirotech.com]

- 2. scispace.com [scispace.com]

- 3. usptechnologies.com [usptechnologies.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Bromo-N-methylacetamide | CAS 34680-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Bromoacetamide | SIELC Technologies [sielc.com]

Technical Support Center: Optimizing Bromination Reactions with N-Bromo-N-methylacetamide

Welcome to the technical support center for optimizing bromination reactions utilizing N-bromo-N-methylacetamide (NBMA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately improve yield and selectivity. We will delve into the mechanistic underpinnings of these reactions and provide practical, field-tested advice to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the use of N-bromo-N-methylacetamide as a brominating agent.

Q1: What is N-bromo-N-methylacetamide (NBMA) and why is it used as a brominating agent?

A1: N-bromo-N-methylacetamide is an N-bromoamide, a class of reagents that serve as a source of electrophilic bromine. Similar to the more commonly known N-bromosuccinimide (NBS), the nitrogen atom in NBMA is adjacent to an electron-withdrawing carbonyl group. This polarization makes the attached bromine atom electron-deficient (positively polarized), allowing it to act as an electrophile ("Br+") and react with electron-rich substrates like activated aromatic rings or alkenes.[1] NBMA is often chosen for its specific reactivity profile, which can differ from other N-bromo compounds, offering advantages in solubility or selectivity for certain substrates.

Q2: What is the general mechanism for aromatic bromination using NBMA?

A2: The bromination of an activated aromatic compound with NBMA proceeds via an electrophilic aromatic substitution (EAS) mechanism. The positively polarized bromine atom from NBMA is attacked by the electron-rich π-system of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed when a weak base, such as the N-methylacetamide byproduct or solvent, removes a proton from the carbon bearing the new bromine atom, restoring aromaticity. For less reactive aromatic substrates, a catalyst is often required to enhance the electrophilicity of the bromine.

Caption: Electrophilic Aromatic Substitution (EAS) using NBMA.

Q3: What types of substrates are suitable for bromination with NBMA?

A3: NBMA is most effective for brominating electron-rich substrates. This includes:

-

Activated Aromatic Rings: Phenols, anilines, and their derivatives are readily brominated.[2][3] The strong activating groups (-OH, -NHR, -OR) make the ring highly susceptible to electrophilic attack.

-

Heteroaromatic Compounds: Electron-rich heterocycles like pyrroles, furans, and thiophenes are also good candidates.

-

Alkenes: NBMA can add bromine across double bonds, typically forming bromohydrins in the presence of water or other nucleophilic solvents.[1][4] This proceeds via a bromonium ion intermediate.[1]

Aromatic rings that are moderately deactivated or unactivated often require the addition of a catalyst, such as a Lewis or Brønsted acid, to proceed efficiently.[5]

Q4: What are the critical safety precautions for handling N-bromo-N-methylacetamide?

A4: N-bromoamides are potent oxidizing agents and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle NBMA in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][7]

-

Storage: Store NBMA in a cool, dry, dark place, away from incompatible materials like strong acids, bases, and reducing agents.[6][8] The product can be unstable and should be stored protected from light.[8]

-

Handling: Avoid creating dust.[6] Use non-sparking tools. After handling, wash hands thoroughly.[7]

Section 2: Troubleshooting Guide for Low Yield and Impurities

This section is formatted to address specific problems you may encounter during your bromination experiments.

Problem 1: The reaction is slow or fails to reach completion.

-

Possible Cause 1: Insufficiently Activated Substrate or Reagent. Aromatic rings with moderately activating or deactivating groups may not be electron-rich enough to react with NBMA under neutral conditions.[3]

-

Solution: Introduce a catalyst to increase the electrophilicity of the bromine atom.

-

Lewis Acids (e.g., FeBr₃, AlCl₃): These can coordinate to the carbonyl oxygen of NBMA, further polarizing the N-Br bond. Use catalytic amounts (0.1-0.2 equivalents).

-

Brønsted Acids (e.g., Acetic Acid, Sulfuric Acid): Protic acids can protonate the carbonyl, achieving a similar activating effect.[5] For highly deactivated systems, using a strong acid like H₂SO₄ as the solvent may be necessary.[3]

-

Lewis Bases: Certain Lewis bases can interact with the bromine atom through halogen bonding, enhancing its electrophilic character.[9]

-

-

-

Possible Cause 2: Low Reaction Temperature. Like many chemical reactions, brominations often require a certain activation energy.

-

Solution: Gradually increase the reaction temperature while carefully monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10] Start at room temperature and, if no reaction occurs, incrementally increase the heat. Be cautious, as higher temperatures can also lead to side reactions.[11]

-

Problem 2: The yield of the desired product is low.

-

Possible Cause 1: Reagent or Product Degradation. N-bromoamides can be sensitive to light and heat. The desired product may also be unstable under the reaction or workup conditions.[5]

-

Solution:

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Maintain strict temperature control using an ice bath or cryocooler, especially during the addition of reagents.

-

Perform a neutral workup if the product is acid or base-sensitive. Wash with a mild solution like saturated sodium bicarbonate to remove acidic byproducts.[5]

-

-

-

Possible Cause 2: Competing Side Reactions. Over-bromination (di- or poly-bromination) is a common side reaction, especially with highly activated substrates.[5] For substrates with benzylic or allylic protons, radical substitution can compete with electrophilic addition/substitution.[12][13]

-

Solution:

-

Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of NBMA.[5]

-

Slow Addition: Add the NBMA solution dropwise to the substrate solution. This keeps the instantaneous concentration of the brominating agent low, disfavoring multiple brominations.[5][11]

-

Monitor Closely: Track the reaction's progress and quench it as soon as the starting material is consumed to prevent the formation of over-brominated products.[5]

-

-

Problem 3: Poor regioselectivity leads to a mixture of isomers.

-

Possible Cause 1: Strong Activating Group Directs to Multiple Positions. A powerful activating group (like -OH or -NH₂) directs bromination to both the ortho and para positions, often leading to a mixture of products.[5]

-

Solution:

-

Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance selectivity, favoring the kinetically controlled product.[5][11]

-

Change the Solvent: Solvent polarity can influence regioselectivity.[3] Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., acetonitrile, THF).

-

Use a Bulky Protecting Group: Temporarily protecting a highly activating group (e.g., converting an -OH to -OSiR₃ or -NH₂ to an amide) can sterically hinder the ortho positions, favoring para substitution.

-

-

-

Possible Cause 2: Steric Hindrance. If both the substrate and the brominating agent are sterically bulky, the reaction may favor the less sterically hindered position, which might not be the electronically favored one.[11]

-

Solution: While NBMA is not exceptionally bulky, if your substrate is, consider that steric factors may override electronic directing effects. Optimizing temperature and solvent remains the primary strategy.

-

Caption: Troubleshooting Decision Tree for Bromination Reactions.

Section 3: Experimental Protocols & Workflows

This section provides standardized procedures for common bromination reactions.

Protocol 1: General Procedure for the Monobromination of an Activated Aromatic Compound

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or acetic acid). Place the flask under an inert atmosphere (N₂ or Argon) and cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.

-

Reagent Preparation: In a separate flask, dissolve N-bromo-N-methylacetamide (1.05 equivalents) in the same anhydrous solvent.

-

Reaction: Add the NBMA solution to the stirred substrate solution dropwise over 15-30 minutes using an addition funnel. Protect the reaction from light by covering the flask with aluminum foil.

-

Monitoring: Monitor the reaction progress by TLC, quenching small aliquots with a solution of sodium thiosulfate before analysis.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NBMA.

-

Workup: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with saturated Na₂S₂O₃ solution, water, and finally brine.[10] If the solvent is water-miscible, dilute with a larger volume of an extraction solvent (e.g., ethyl acetate) and water before proceeding with the washes.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Data Summary Table: Solvent Effects on Regioselectivity

The choice of solvent can significantly impact the ratio of ortho to para isomers in the bromination of activated arenes. The following table provides a conceptual summary based on general principles observed with N-bromo-reagents.[3]

| Solvent | Polarity | Typical Outcome | Rationale |

| Dichloromethane (DCM) | Moderate | Good balance, often slightly favoring the para isomer. | Provides good solubility for many substrates and reagents without strongly influencing the transition state. |

| Acetonitrile (MeCN) | Polar | May increase the reaction rate; selectivity can vary. | Its polar nature can stabilize the charged sigma complex intermediate. |

| Acetic Acid (AcOH) | Polar | Often promotes para selectivity and can act as a mild catalyst. | Can protonate the N-bromoamide, increasing its electrophilicity. |

| Carbon Tetrachloride (CCl₄) | Non-polar | Can favor radical pathways if not initiated correctly; may increase ortho product. | Less effective at solvating charged intermediates, potentially altering the reaction pathway. |

References

- Chemia. (2022, August 16). A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10).

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline.

- BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.

- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.

- Baker, S. I., et al. (2022, March 16).

- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.

- BenchChem. (2025). dealing with unexpected regioselectivity in aromatic bromination with BDMS.

- Royal Society of Chemistry. (2022, May 20).

- Wolfe, S., & Awang, D. V. C. (1971). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Canadian Journal of Chemistry.

- Chemistry LibreTexts. (2023, October 13). 5.

- PMC. (n.d.).

- Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide).

- Adhikari, D., & Samant, S. D. (n.d.). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.

- Sciencemadness Discussion Board. (2019, December 29).

- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4).

- Bridgewater State University. (n.d.).

- PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide.

- Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?

- Organic Syntheses. (1951). n-bromoacetamide.

- ECHEMI. (n.d.).

- Chem-Impex. (n.d.). N-Bromoacetamide.

- Google Patents. (2006).

- Sigma-Aldrich. (n.d.). 2-Bromo-N-methylacetamide | 34680-81-4.

- Journal of the American Chemical Society. (2014, September 18). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light.

- Fluorochem. (n.d.). 2-Bromo-N-methylacetamide.

- Sciencemadness.org. (2021, December 23).

- ResearchGate. (n.d.).

- Clearsynth. (n.d.). 2-Bromo-N-methylacetamide | CAS No. 34680-81-4.

- Enamine. (n.d.). N-Bromoacetamide.

- ChemicalBook. (n.d.). N-Methylacetamide synthesis.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

Sources

- 1. A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10):Discussion series on bromination/iodination reactions 10 – Chemia [chemia.manac-inc.co.jp]

- 2. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. N-Bromoacetamide - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: N-bromo-N-methylacetamide (NBMA) Reaction Optimization

The following technical guide addresses the solvent-dependent reactivity of N-bromo-N-methylacetamide (NBMA) . Unlike the more common N-bromosuccinimide (NBS), NBMA presents unique mechanistic challenges due to the acyclic amide structure and the N-methyl substituent, which modulates both solubility and the stability of the nitrogen radical.

Topic: Controlling Radical vs. Ionic Pathways via Solvent Selection Reagent: N-bromo-N-methylacetamide (NBMA) [CAS: 25016-02-4] User Level: Advanced / Research & Development

Part 1: The Mechanism Selector (Executive Summary)

The reactivity of NBMA is strictly governed by the Solvent Cage Effect and Dielectric Constant (

Quick-Reference: Solvent Decision Matrix

| Desired Pathway | Target Product | Recommended Solvent | Key Additives | Mechanism Type |

| Radical Substitution | Allylic/Benzylic Bromide | CCl₄ , Benzene, PhCF₃ | AIBN, Benzoyl Peroxide, | Wohl-Ziegler (Homolytic Fission) |

| Ionic Addition | Bromohydrin / Dibromide | Acetonitrile , H₂O/THF | None (Dark conditions) | Electrophilic Addition (Heterolytic Fission) |